N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structural features, which include a sec-butyl group, a propionyl group, and a carboxamide group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrole ring and introduce the sec-butyl and propionyl groups through a series of substitution reactions. The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The sec-butyl and propionyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: In chemistry, N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules such as proteins and nucleic acids. It may also serve as a model compound for investigating the biological activity of pyrrole-based drugs.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, making them potential candidates for drug development. Research into their effects on specific biological pathways can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
- N-(sec-butyl)-4-acetyl-1H-pyrrole-2-carboxamide
- N-(sec-butyl)-4-butyryl-1H-pyrrole-2-carboxamide
- N-(sec-butyl)-4-isobutyryl-1H-pyrrole-2-carboxamide
Uniqueness: N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide is unique due to the specific combination of its functional groups. The presence of the sec-butyl and propionyl groups imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-butan-2-yl-4-propanoyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-8(3)14-12(16)10-6-9(7-13-10)11(15)5-2/h6-8,13H,4-5H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOFWWKEWNQSQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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